molecular formula C23H17N5O B2462726 N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide CAS No. 891121-09-8

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide

Cat. No. B2462726
CAS RN: 891121-09-8
M. Wt: 379.423
InChI Key: BSKCCAKBKAHBMS-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolopyridazine, which is a type of heterocyclic compound. Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . Triazolopyridazine is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Scientific Research Applications

Anti-HAV Activity

  • Compounds with a triazolo[4,3-b]pyridazine structure, similar to the compound , demonstrated promising antiviral activity against hepatitis A virus (HAV) in cell culture. One particular derivative showed significant effectiveness compared to others in this category (Shamroukh & Ali, 2008).

Antiproliferative Activity

  • A study synthesized derivatives of triazolo[4,3-b]pyridazin-6-yloxy and evaluated their potential to inhibit the proliferation of endothelial and tumor cells, suggesting their use in cancer treatments (Ilić et al., 2011).

Antituberculostatic, Antifungal, and Antibacterial Activities

  • Research on 3-substituted phenyl-6-substituted phenyl-1,2,4-triazolo[4,3-b]pyridazines indicated these compounds have diverse biological activities, including anti-inflammatory, antibacterial, anticonvulsant, antifungal, and anticancerous properties (Islam & Siddiqui, 2010).

Structural and Theoretical Analysis

  • Detailed structural analysis and density functional theory calculations were performed on a compound with a similar structure, revealing insights into its molecular interactions and stability (Sallam et al., 2021).

Anti-Diabetic Drugs

  • A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their potential as anti-diabetic medications. These compounds showed strong inhibition potential and notable insulinotropic activity (Bindu et al., 2019).

Antioxidant and Anticancer Activities

  • Triazolo-thiadiazoles derivatives demonstrated potent antioxidant and anticancer activities, showing promise in the treatment of hepatocellular carcinoma (Sunil et al., 2010).

Antimicrobial Activity

  • New derivatives of triazolo[4,3-a]pyridines were synthesized and displayed potent antimicrobial properties, offering potential use in combating microbial infections (Prakash et al., 2011).

properties

IUPAC Name

N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O/c1-15-25-26-22-13-12-21(27-28(15)22)17-8-4-9-18(14-17)24-23(29)20-11-5-7-16-6-2-3-10-19(16)20/h2-14H,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKCCAKBKAHBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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